tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a 2-(1H-pyrazol-1-yl)ethyl substituent.
The compound’s estimated molecular formula is C₁₄H₂₅N₄O₂ (molecular weight: ~281.38 g/mol), derived from the Boc-piperazine core (C₉H₁₈N₂O₂) and the 2-(pyrazolyl)ethyl side chain (C₅H₇N₂). Its structure is distinct from other piperazine derivatives due to the pyrazole’s aromatic heterocycle, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
tert-butyl 4-(2-pyrazol-1-ylethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-10-7-16(8-11-17)9-12-18-6-4-5-15-18/h4-6H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJNOKSIPXLAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 1H-pyrazole-1-yl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in their substituents on the piperazine ring, influencing reactivity, solubility, and biological activity:
Physicochemical Properties
- Solubility : Pyrazole-containing derivatives (e.g., the target compound) exhibit moderate polarity due to the heteroaromatic ring, contrasting with highly lipophilic analogs like the 2-methylbenzyl derivative .
- Hydrogen Bonding : The pyrazole group in the target compound can form N–H⋯O/N hydrogen bonds (similar to the triazolylphenyl analog in ), whereas diazoacetyl derivatives prioritize weak C–H⋯O interactions .
- Synthetic Efficiency : Yields vary significantly with substituent complexity. For example, bromoindole-pyrimidine derivatives require multistep synthesis (77% yield ), while simpler alkylation reactions (e.g., 2-methylbenzyl) achieve near-quantitative yields .
Biological Activity
Tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate is a novel compound that belongs to the class of piperazine derivatives. It has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a tert-butyl group, a piperazine ring, and a pyrazole moiety. Its synthesis typically involves the reaction of tert-butyl piperazine-1-carboxylate with 1H-pyrazole-1-yl ethyl halide under basic conditions, often utilizing solvents like acetonitrile or dimethylformamide (DMF) with bases such as potassium carbonate or sodium hydride .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways. The precise mechanism can vary depending on the target involved .
Biological Activities
Research indicates that this compound exhibits diverse biological activities:
1. Anticancer Activity:
Recent studies have highlighted its potential as an anticancer agent. For instance, derivatives of similar piperazine compounds have shown significant cytotoxic effects against various cancer cell lines, such as human colon adenocarcinoma and lung carcinoma, with IC50 values indicating potent antiproliferative properties .
2. Neurological Effects:
The compound has been investigated for its effects on neurological disorders. Similar piperazine derivatives have demonstrated antidepressant-like effects and potential interactions with serotonergic systems, suggesting that this compound could also influence mood and anxiety disorders .
3. Enzyme Inhibition:
Studies have shown that related compounds can inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in various physiological processes . This inhibition may contribute to the compound's therapeutic potential in treating conditions like cancer and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this class of compounds:
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study A | Significant cytotoxic activity | HeLa, C6, CaCo-2 | 2.76 µM (OVXF 899) |
| Study B | Antidepressant-like effects | Rat models | N/A |
| Study C | Inhibition of carbonic anhydrase | Enzymatic assays | N/A |
These findings suggest that the compound not only has potential applications in cancer therapy but also in treating psychiatric disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
